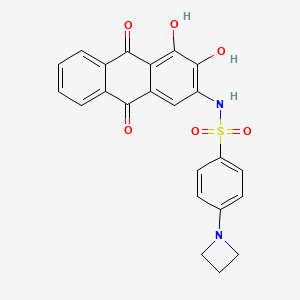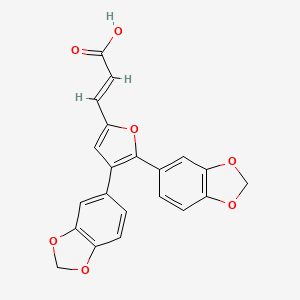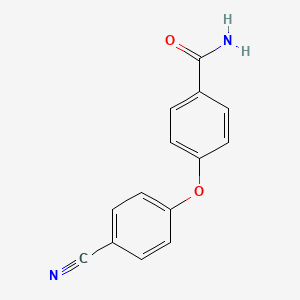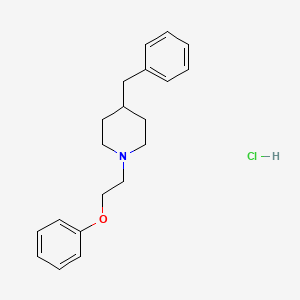
S1R agonist 1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S1R agonist 1 (hydrochloride): is a highly selective agonist for the sigma-1 receptor (S1R), a chaperone protein located in the endoplasmic reticulum membrane. This compound has a high affinity for S1R, with a dissociation constant (Ki) of 0.93 nanomolar, and exhibits neuroprotective properties against reactive oxygen species and N-methyl-D-aspartate-induced neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S1R agonist 1 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for sigma receptor ligands often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of S1R agonist 1 (hydrochloride) would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. These methods ensure consistent quality and high purity of the final product. The compound is typically purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: S1R agonist 1 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Chemistry: S1R agonist 1 (hydrochloride) is used as a research tool to study the sigma-1 receptor and its role in various biochemical pathways. It helps in understanding the receptor’s binding properties and interactions with other molecules .
Biology: In biological research, this compound is used to investigate the sigma-1 receptor’s role in cellular processes, including calcium signaling, protein trafficking, and cellular stress responses. It is also used to study the receptor’s involvement in neurodegenerative diseases .
Medicine: S1R agonist 1 (hydrochloride) has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It exhibits neuroprotective effects and may help in reducing oxidative stress and improving mitochondrial function .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic agents targeting the sigma-1 receptor. It serves as a lead compound for developing drugs with improved efficacy and safety profiles .
Mechanism of Action
S1R agonist 1 (hydrochloride) exerts its effects by binding to the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum membrane. Upon activation, the sigma-1 receptor modulates various cellular processes, including calcium signaling, protein trafficking, and cellular stress responses. The receptor interacts with multiple client proteins, including ion channels and receptors, to regulate their activity and promote cell survival .
Comparison with Similar Compounds
Pridopidine: A selective sigma-1 receptor agonist used in clinical development for Huntington’s disease and amyotrophic lateral sclerosis.
SA4503: Another sigma-1 receptor agonist with potential antidepressant effects.
Blarcamesine: A sigma-1 receptor agonist with applications in treating neurodevelopmental disorders such as fragile X syndrome.
Uniqueness: S1R agonist 1 (hydrochloride) is unique due to its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool for studying the receptor’s role in various biological processes. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases further highlight its significance .
Properties
Molecular Formula |
C20H26ClNO |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
4-benzyl-1-(2-phenoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20;/h1-10,19H,11-17H2;1H |
InChI Key |
ZMNFHWLFDVATLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


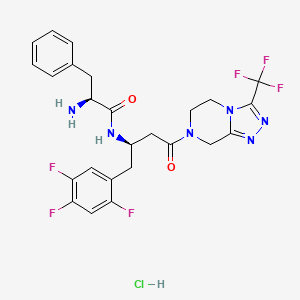
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)
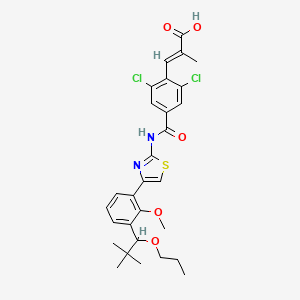
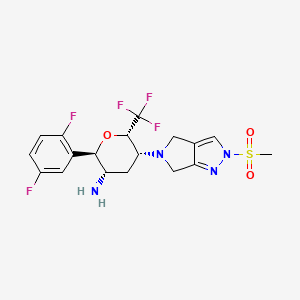
![2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B10857054.png)
![(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B10857058.png)
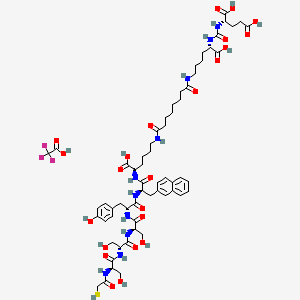

![[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)
